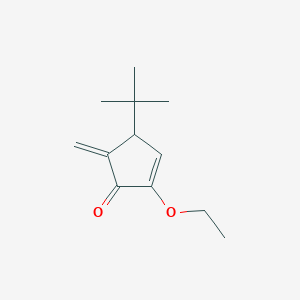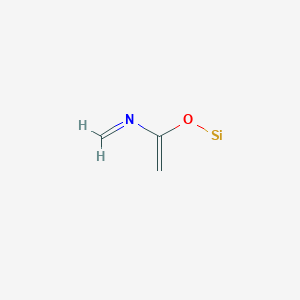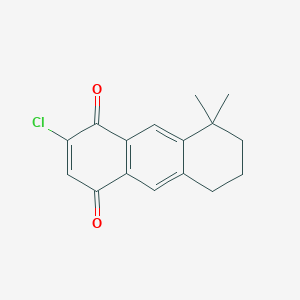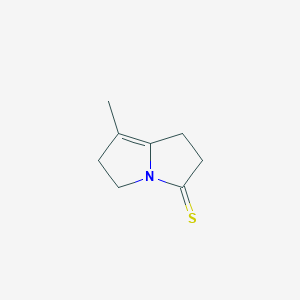![molecular formula C32H36F6N12O4S4Zn B12598879 Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc](/img/structure/B12598879.png)
Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc is a complex organometallic compound It features a zinc center coordinated by two ligands, each containing a trifluoromethyl group, an isoquinoline derivative, and a thiadiazole moiety
Vorbereitungsmethoden
The synthesis of Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc typically involves the following steps:
Formation of the Ligand: The isoquinoline derivative is synthesized through a series of organic reactions, including nitration, reduction, and azo coupling with the thiadiazole moiety.
Coordination to Zinc: The prepared ligand is then reacted with a zinc salt, such as zinc chloride or zinc acetate, under controlled conditions to form the final complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the ligand.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is explored for use in materials science, particularly in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc involves its interaction with specific molecular targets. The zinc center plays a crucial role in coordinating with substrates and facilitating various chemical transformations. The trifluoromethyl and thiadiazole groups contribute to the compound’s reactivity and specificity, enabling it to participate in a range of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-N3)azo-N1]-7-isoquinolinyl]methanesulfonamidato-N]zinc include:
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide: This compound shares the trifluoromethyl and methanesulfonamide groups but lacks the complex coordination structure of the zinc compound.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: An ionic liquid with similar trifluoromethyl groups, used in various industrial applications.
Bis(2,2,2-trifluoroethoxy)methane: A simpler compound with trifluoromethyl groups, used in organic synthesis.
Eigenschaften
Molekularformel |
C32H36F6N12O4S4Zn |
|---|---|
Molekulargewicht |
960.3 g/mol |
IUPAC-Name |
zinc;[1-(2-methylpropyl)-6-(1,3,4-thiadiazol-2-yldiazenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C16H18F3N6O2S2.Zn/c2*1-9(2)5-12-11-7-14(25-29(26,27)16(17,18)19)13(6-10(11)3-4-20-12)22-24-15-23-21-8-28-15;/h2*6-9,12,20H,3-5H2,1-2H3;/q2*-1;+2 |
InChI-Schlüssel |
YEQLPLKLCLPLLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)

propanedinitrile](/img/structure/B12598815.png)



![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)

![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
